
2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol, also known as ISO-1, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This compound was first synthesized in 2002 by researchers at the University of Tokyo and has since been extensively studied for its mechanism of action and potential applications.
Mécanisme D'action
The mechanism of action of 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol involves the inhibition of macrophage activity by targeting the enzyme macrophage migration inhibitory factor (MIF). MIF is a pro-inflammatory cytokine that is produced by macrophages and plays a key role in the immune response and inflammation. This compound binds to MIF and inhibits its activity, thereby reducing inflammation and alleviating symptoms associated with inflammation-related diseases.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, this compound has also been studied for its biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by targeting MIF. This compound has also been shown to have neuroprotective effects and can protect against ischemic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol is its specificity for MIF, which makes it a promising therapeutic agent for diseases associated with inflammation and MIF overexpression. However, this compound also has some limitations, such as its low solubility in water and potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments involving this compound.
Orientations Futures
There are several future directions for research on 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol. One area of focus is the development of more potent and selective inhibitors of MIF that can be used in the treatment of inflammation-related diseases. Another area of focus is the exploration of the potential applications of this compound in other diseases, such as cancer and neurodegenerative diseases. Finally, further studies are needed to better understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol involves a multi-step process starting with the reaction of 5-aminopentanal with isocyanate, followed by the reaction with isoquinoline-5-sulfonyl chloride. The resulting product is then reacted with sodium borohydride to yield this compound. The entire process is carried out under carefully controlled conditions to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in the treatment of inflammation-related diseases such as arthritis, asthma, and inflammatory bowel disease. Studies have shown that this compound can inhibit the activity of macrophages, which play a key role in the immune response and inflammation. By inhibiting macrophage activity, this compound can reduce inflammation and alleviate symptoms associated with these diseases.
Propriétés
IUPAC Name |
2-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c20-12-11-18-7-2-8-19(10-9-18)23(21,22)16-4-1-3-14-13-17-6-5-15(14)16/h1,3-6,13,20H,2,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUHQLHICNOQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-pyrrolidin-1-ylethanone](/img/structure/B7638280.png)

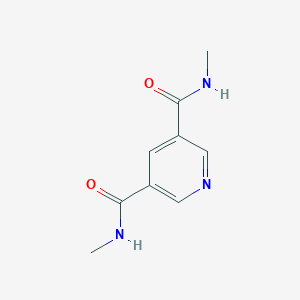
![1-[(3-Fluoroanilino)methyl]-2,5-pyrrolidinedione](/img/structure/B7638299.png)
![3-cyclobutyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7638309.png)
![N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7638315.png)
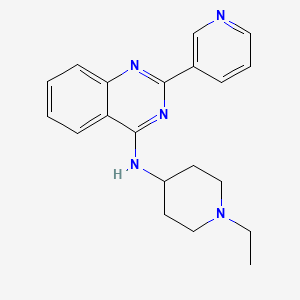
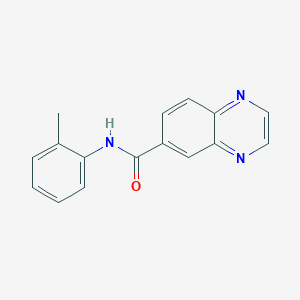

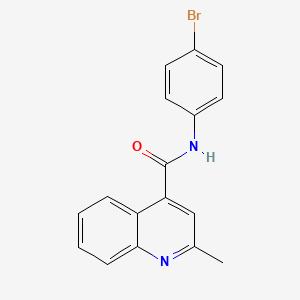
![Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate](/img/structure/B7638355.png)
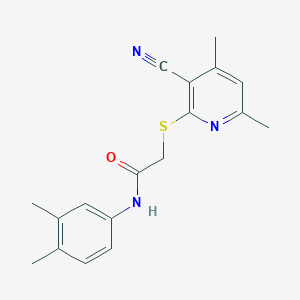
![N-carbamoyl-2-[(4-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B7638359.png)
![2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(4-propan-2-ylphenyl)ethyl]acetamide](/img/structure/B7638370.png)